Chlorine Substituent Effect: Increased Lipophilicity and Altered Reactivity vs. Dechlorinated Analog (954228-57-0)
tert-Butyl 3-(2-chloropyridin-4-yloxy)piperidine-1-carboxylate (945988-47-6) contains a chlorine atom at the 2-position of the pyridine ring, a modification that is structurally absent in its closest analog, tert-butyl 3-(pyridin-4-yloxy)piperidine-1-carboxylate (954228-57-0). While the exact experimentally measured density and boiling point for the chlorinated compound are not available in the public domain, the molecular weight of 312.79 g/mol is substantially higher than that of the dechlorinated analog (278.35 g/mol), a 12.4% increase attributable solely to the chlorine atom . This mass difference is correlated with increased lipophilicity, a property linked to enhanced metabolic stability and membrane permeability in kinase inhibitor design as established in patent literature for similar chemotypes [1].
| Evidence Dimension | Physical Property (Molecular Weight & Lipophilicity) |
|---|---|
| Target Compound Data | MW: 312.79 g/mol; LogP: Not publicly available |
| Comparator Or Baseline | 954228-57-0: MW: 278.35 g/mol; LogP: Not publicly available |
| Quantified Difference | Absolute MW difference: +34.44 g/mol (+12.4%); Directional LogP: Higher (class-level inference based on halogenation) [1]. |
| Conditions | Comparison of calculated molecular weights; LogP inference from class-level SAR of halogenated heterocycles. |
Why This Matters
A 12.4% higher molecular weight driven by a chlorine atom is a key indicator of improved lipophilicity and potential metabolic stability critical for cell-based assays and in vivo studies.
- [1] Google Patents. (2010). US20100183606A1 - Monocyclic heterocycles as kinase inhibitors. Retrieved from https://patents.google.com/patent/US20100183606 View Source
